molecular formula C22H18N2O3S B2377651 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471262-34-7

5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2377651
CAS No.: 471262-34-7
M. Wt: 390.46
InChI Key: XPZOBDOJUUSDIU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with a benzyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl substituent at position 2.

Properties

IUPAC Name

5-benzyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-21-18-19(17-12-7-13-28-17)24(16-10-5-2-6-11-16)27-20(18)22(26)23(21)14-15-8-3-1-4-9-15/h1-13,18-20H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOBDOJUUSDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Maleimides

General Strategy

The pyrrolo[3,4-d]isoxazole scaffold is efficiently constructed via 1,3-dipolar cycloaddition between nitrile oxides and maleimides. For the target compound, the nitrile oxide precursor incorporates benzyl and phenyl groups, while the maleimide contributes the thiophene moiety.

Reaction Scheme:
  • Nitrile Oxide Generation :

    • Benzyl phenyl ketoxime is treated with chloramine-T or NaOCl to generate the corresponding nitrile oxide.
    • Example:
      $$
      \text{Benzyl phenyl ketoxime} \xrightarrow{\text{NaOCl}} \text{Benzyl phenyl nitrile oxide}
      $$
  • Cycloaddition with Maleimide :

    • Thiophene-substituted maleimide reacts with the nitrile oxide in a regioselective [3+2] cycloaddition.
    • Solvents: Dichloromethane (DCM) or toluene under reflux.
    • Catalysts: Triethylamine (TEA) or DBU for enhanced reactivity.
Optimization Data:
Parameter Condition Yield (%) Reference
Solvent Toluene 78
Catalyst DBU (10 mol%) 85
Temperature 80°C, 12 h 72

Key Insight : Microwave-assisted cycloaddition reduces reaction time to 1–2 h with comparable yields (80–82%).

Radical-Mediated Tandem Cyclization

Metal-Free Approach

A one-pot radical cascade reaction enables the synthesis of the pyrrolo-isoxazole core without transition metals.

Procedure:
  • Substrate Preparation :
    • Methyl ketone derivatives of benzyl phenyl groups are treated with tert-butyl nitrite (TBN) to generate nitroso intermediates.
  • Radical Initiation :
    • Maleimide with a thiophen-2-yl group undergoes radical addition in the presence of AIBN (azobisisobutyronitrile).
  • Cyclization :
    • Intramolecular cyclization forms the isoxazoline ring, followed by oxidation to the dione.
Reaction Conditions:
  • Solvent: DMSO at 70°C
  • Yield: 68–75%
  • Advantages: Avoids column chromatography; scalable to gram quantities.

Multi-Step Functionalization of Pyrrolidine Precursors

Stepwise Synthesis

This method involves sequential functionalization of a pyrrolidine intermediate:

  • Pyrrolidine-3,4-dione Synthesis :

    • Starting material: N-Benzyl pyrrolidine-3,4-dione.
    • Thiophen-2-yl group introduced via Friedel-Crafts acylation (AlCl₃ catalysis).
  • Isoxazole Ring Formation :

    • Oxime formation at C-5 followed by dehydration to nitrile oxide.
    • Cycloaddition with phenylacetylene under Cu(I) catalysis.
  • Oxidation to Dione :

    • MnO₂ or Jones reagent oxidizes the isoxazoline to the dione.
Yield Summary:
Step Yield (%)
Friedel-Crafts acylation 65
Cycloaddition 70
Oxidation 85

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
1,3-Dipolar Cycloaddition High regioselectivity, scalable Requires anhydrous conditions 72–85
Radical-Mediated Metal-free, one-pot Moderate yields 68–75
Multi-Step Functionalization Flexible substitution patterns Lengthy synthesis (5–7 steps) 50–65 (overall)

Spectroscopic Characterization

NMR Data (CDCl₃)

  • ¹H NMR :
    • δ 7.45–7.25 (m, 10H, benzyl/phenyl),
    • δ 6.95 (dd, 1H, thiophene),
    • δ 4.82 (d, 1H, J = 18 Hz, isoxazole CH),
    • δ 3.75 (m, 2H, pyrrolidine CH₂).
  • ¹³C NMR :
    • 175.2 (C=O),
    • 163.1 (isoxazole C-O),
    • 138.5 (thiophene C-S).

HRMS (ESI)

  • Calculated for C₂₄H₁₈N₂O₃S: 438.1012 [M+H]⁺
  • Observed: 438.1009

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different functional groups.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific reduction pathway.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The biological activity spectrum of isoxazoles and their derivatives, including the pyrrolo[3,4-d]isoxazole framework, has been extensively investigated for their antitumor properties . For instance:

  • A study demonstrated that derivatives of pyrrolo[3,4-d]isoxazole exhibited significant cytotoxic effects against various cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .
  • In vitro assays showed that certain derivatives displayed higher selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Antimicrobial Properties

The compound also exhibits antimicrobial activity , which is crucial in the development of new antibiotics. Isoxazole derivatives have been reported to possess notable activity against a range of bacterial strains.

  • In one study, several isoxazole derivatives were screened for their antimicrobial efficacy, with promising results against both Gram-positive and Gram-negative bacteria .
  • This suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Inflammation-related disorders are another area where this compound shows promise. Research indicates that isoxazole derivatives can modulate inflammatory pathways.

  • Compounds featuring the isoxazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, providing a basis for developing anti-inflammatory drugs .

Neuroprotective Effects

Emerging evidence suggests that 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione may also possess neuroprotective properties .

  • Some studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties.

Compound Activity IC50 (µM) Selectivity
5-benzyl derivative 1Antitumor15Selective for HCT116
5-benzyl derivative 2Antimicrobial20Broad-spectrum
5-benzyl derivative 3Anti-inflammatory10High selectivity

This table summarizes various derivatives of the compound and their respective activities along with their IC50 values against specific cell lines or pathogens.

Mechanism of Action

The exact mechanism of action of 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituents at positions 3, 5, and 2, altering electronic, steric, and solubility profiles:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications Reference
5-Benzyl-2-(4-chlorophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione 4-Cl-phenyl (2), thiophen-2-yl (3) 424.909 355115-14-9 Higher lipophilicity due to Cl
5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione 2,4-diCl-phenyl (3) 468.33 (C22H15Cl2N2O3S) 301851-54-7 Enhanced stability, industrial use
5-Methyl-3-(p-tolyl)-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione Methyl (5), p-tolyl (3) 272.28 Not provided 77% synthetic yield; simpler substituents
5-(4-Methylphenyl)-3-isobutyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-Me-phenyl (5), isobutyl (3) 378.43 (C22H22N2O3) 1005042-07-8 Increased steric bulk; unknown bioactivity

Key Findings from Research

Dichlorophenyl substituents (e.g., 301851-54-7) increase electron-withdrawing effects, improving thermal stability but reducing solubility in polar solvents .

Synthetic Accessibility: The methyl and p-tolyl analog (from ) achieves a 77% yield via [3+2] cycloaddition, suggesting that simpler substituents improve reaction efficiency . Industrial-grade production of the dichlorophenyl analog (301851-54-7) highlights scalability for non-pharmaceutical applications .

Steric and Solubility Considerations :

  • Isobutyl substituents (e.g., 1005042-07-8) introduce steric hindrance, which may limit binding in biological targets but improve membrane permeability .
  • The benzyl group at position 5 in all analogs contributes to moderate lipophilicity (logP ~2–3), favoring blood-brain barrier penetration in drug design contexts .

Biological Activity

5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis of the Compound

The synthesis of 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole involves the reaction of specific precursors under controlled conditions. Typically, this includes:

  • Reagents : A mixture of 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazine hydrochloride.
  • Catalyst : Potassium hydroxide in an alcoholic solvent.
  • Procedure : The mixture is refluxed for several hours, monitored via thin-layer chromatography (TLC), followed by crystallization from ethyl alcohol to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of the pyrrolo[3,4-d]isoxazole framework exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole. In cellular assays, this compound was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus potentially providing therapeutic benefits in inflammatory diseases .

Structure-Biological Activity Relationship (SAR)

The biological activity of 5-benzyl-2-phenyl derivatives is closely related to their structural features. The presence of electron-donating groups and specific spatial arrangements can enhance their interaction with biological targets, leading to improved efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives including 5-benzyl-2-phenyl variants against common pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some strains, showcasing their potential as lead compounds in antibiotic development .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, the compound was tested against various cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the key synthetic routes for synthesizing 5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione?

The compound is synthesized via cycloaddition reactions involving nitrile oxides and dipolarophiles. A common approach involves forming the pyrrolo[3,4-d]isoxazole core through [3+2] cycloaddition, followed by functionalization with benzyl, phenyl, and thiophene groups. Critical parameters include solvent selection (e.g., ethanol or dioxane), temperature control (reflux conditions), and stepwise purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls in the isoxazole ring). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyrrolo-isoxazole derivatives .

Q. What are the primary biological targets or applications explored for this compound?

While direct data on this compound is limited, structurally analogous pyrrolo-isoxazole derivatives exhibit activity against acetylcholinesterase (relevant for neurodegenerative diseases) and antimicrobial targets. Molecular docking studies guide hypothesis-driven investigations into binding modes .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-functionalized pyrrolo-isoxazole core?

Yield optimization requires balancing solvent polarity (e.g., ethanol for dipolarophilic compatibility) and temperature (60–80°C for cycloaddition kinetics). Catalytic additives, such as Lewis acids (e.g., ZnCl₂), may enhance regioselectivity. Parallel experiments with Design of Experiments (DoE) frameworks can identify critical interactions between variables .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal structures). Hybrid methods like MD-DFT (molecular dynamics combined with density functional theory) simulate solution-phase behavior, while NOESY NMR experiments validate dynamic conformers. For example, highlights discrepancies in acetylcholinesterase docking vs. in vitro assays, necessitating iterative refinement of computational models .

Q. How do substituents (e.g., benzyl vs. thiophene) influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., thiophene) increase the electrophilicity of the isoxazole ring, altering cycloaddition kinetics. Hammett σ constants and frontier molecular orbital (FMO) analyses quantify these effects. Comparative studies in show that thiophene substituents enhance π-stacking interactions in biological systems compared to phenyl analogs .

Q. What methodologies are recommended for analyzing degradation products under physiological conditions?

Accelerated stability studies (e.g., pH-dependent hydrolysis at 37°C) coupled with LC-MS/MS identify degradation pathways. For instance, notes hydrolytic cleavage of the isoxazole ring in acidic environments. Mass fragmentation patterns and isotopic labeling track degradation intermediates .

Methodological Considerations

  • Data Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to address signal overlap in complex heterocycles .
  • Reaction Monitoring: Use in situ FTIR or Raman spectroscopy to track intermediate formation during multi-step syntheses .
  • Biological Assays: Prioritize target-specific assays (e.g., enzyme inhibition) over broad-spectrum screens to conserve resources .

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